molecular formula C16H13N5O6S2 B4624407 2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide

2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide

Cat. No.: B4624407
M. Wt: 435.4 g/mol
InChI Key: SQJJWHIEDQQDBR-UHFFFAOYSA-N
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Description

2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-amino-N-pyrimidin-2-yl-benzenesulfonamide with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The mixture is stirred at low temperatures (0°C) and then gradually allowed to reach room temperature. After completion, the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2-amino-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the aromatic rings.

Scientific Research Applications

2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antibacterial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in treating bacterial infections and inflammatory diseases.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes involved in bacterial folic acid synthesis, thereby exerting antibacterial effects. Additionally, the compound may interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide: Similar structure but with an acetyl group instead of a nitro group.

    2,4-Dichloro-N-[4-(2,6-dimethoxy-pyrimidin-4-ylsulfamoyl)-phenyl]benzamide: Contains chloro and methoxy groups, offering different chemical properties.

    2-(4-Chloro-phenoxy)-N-(4-(pyrimidin-2-ylsulfamoyl)-phenyl)-acetamide: Contains a chloro-phenoxy group, providing different reactivity .

Uniqueness

2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide is unique due to its nitro group, which can undergo specific chemical reactions such as reduction to an amino group. This functional group also contributes to its potential biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O6S2/c22-21(23)14-4-1-2-5-15(14)29(26,27)19-12-6-8-13(9-7-12)28(24,25)20-16-17-10-3-11-18-16/h1-11,19H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJJWHIEDQQDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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